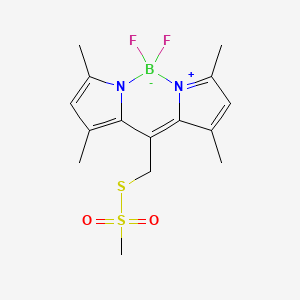
Bodipy Methanethiosulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bodipy Methanethiosulfonate is a derivative of the boron-dipyrromethene (BODIPY) family, known for its unique photophysical properties. These compounds are widely used as fluorescent dyes due to their high fluorescence quantum yields, sharp emission spectra, and excellent photostability . This compound, in particular, is utilized in various scientific research applications, including bioimaging and photodynamic therapy.
Preparation Methods
The synthesis of Bodipy Methanethiosulfonate typically involves the reaction of a boron-dipyrromethene core with methanethiosulfonate groups. One common method includes the activation of BODIPY triflate followed by the addition of methanethiosulfonate . This reaction is usually carried out under mild conditions, making it suitable for large-scale production. Industrial production methods often employ microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
Bodipy Methanethiosulfonate undergoes various chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include halogens, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of sulfone derivatives, while reduction can yield thiol-containing compounds .
Scientific Research Applications
Bodipy Methanethiosulfonate has a wide range of applications in scientific research. In chemistry, it is used as a fluorescent probe for detecting various analytes due to its high sensitivity and selectivity . In biology, it is employed in bioimaging to visualize cellular structures and processes . In medicine, this compound is used in photodynamic therapy for cancer treatment, where it acts as a photosensitizer to generate reactive oxygen species that kill cancer cells . Additionally, it finds applications in industry as a component in dye-sensitized solar cells and other optoelectronic devices .
Mechanism of Action
The mechanism of action of Bodipy Methanethiosulfonate involves its ability to absorb light and emit fluorescence. Upon excitation by light, the compound undergoes intersystem crossing to generate singlet oxygen, a reactive oxygen species that can induce cell death in photodynamic therapy . The molecular targets and pathways involved include cellular membranes and various biomolecules, leading to oxidative damage and apoptosis .
Comparison with Similar Compounds
Bodipy Methanethiosulfonate is unique among BODIPY derivatives due to its specific functional groups that enhance its reactivity and photophysical properties. Similar compounds include other BODIPY derivatives such as aza-BODIPY and benzimidazole-functionalized BODIPY . These compounds share similar fluorescence properties but differ in their chemical reactivity and applications. For example, aza-BODIPY derivatives are known for their use in near-infrared imaging, while benzimidazole-functionalized BODIPY compounds are used in antibacterial applications .
Properties
Molecular Formula |
C₁₅H₁₉BF₂N₂O₂S₂ |
|---|---|
Molecular Weight |
372.26 |
Synonyms |
4,4-Difluro-8-methylmethanethiosulfonyl-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-5-indacene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



